2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide 2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide
Brand Name: Vulcanchem
CAS No.: 913512-72-8
VCID: VC5255694
InChI: InChI=1S/C23H26N4O4S/c1-29-17-10-15(11-18(12-17)30-2)25-22-19-7-3-4-8-20(19)26-23(27-22)32-14-21(28)24-13-16-6-5-9-31-16/h3-4,7-8,10-12,16H,5-6,9,13-14H2,1-2H3,(H,24,28)(H,25,26,27)
SMILES: COC1=CC(=CC(=C1)NC2=NC(=NC3=CC=CC=C32)SCC(=O)NCC4CCCO4)OC
Molecular Formula: C23H26N4O4S
Molecular Weight: 454.55

2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide

CAS No.: 913512-72-8

Cat. No.: VC5255694

Molecular Formula: C23H26N4O4S

Molecular Weight: 454.55

* For research use only. Not for human or veterinary use.

2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide - 913512-72-8

Specification

CAS No. 913512-72-8
Molecular Formula C23H26N4O4S
Molecular Weight 454.55
IUPAC Name 2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Standard InChI InChI=1S/C23H26N4O4S/c1-29-17-10-15(11-18(12-17)30-2)25-22-19-7-3-4-8-20(19)26-23(27-22)32-14-21(28)24-13-16-6-5-9-31-16/h3-4,7-8,10-12,16H,5-6,9,13-14H2,1-2H3,(H,24,28)(H,25,26,27)
Standard InChI Key VTMUJYZNQDKDLG-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1)NC2=NC(=NC3=CC=CC=C32)SCC(=O)NCC4CCCO4)OC

Introduction

The compound 2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide is a synthetic organic molecule characterized by its complex structure, which includes a quinazoline core, a sulfur linkage, and functional groups contributing to its potential biological activity. Quinazoline derivatives are widely studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.

This article provides a detailed examination of the compound's chemical structure, synthesis pathways, physicochemical properties, and potential biological applications based on related quinazoline derivatives.

Synthetic Pathways

While specific synthesis details for this compound are unavailable in the search results, general methods for synthesizing related quinazoline derivatives are well-documented:

  • Formation of Quinazoline Core: Quinazoline derivatives are typically synthesized by cyclization reactions involving anthranilic acid or its derivatives with isothiocyanates or aldehydes.

  • Introduction of Sulfur Linkage: Thiolation reactions using Lawesson’s reagent or alkylation with thiol-containing precursors are common methods to introduce sulfanyl groups.

  • Amide Functionalization: The acetamide group can be introduced via condensation reactions between carboxylic acids or acyl chlorides and amines.

Biological Activity

Quinazoline-based compounds exhibit diverse biological activities due to their ability to interact with various biological targets. While specific studies on this compound are not available, insights can be drawn from similar structures:

  • Anticancer Potential:

    • Quinazoline derivatives often act as tyrosine kinase inhibitors, targeting receptors like EGFR (epidermal growth factor receptor), which are implicated in cancer progression .

    • Sulfanyl-substituted quinazolines have shown cytotoxic activity against cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) .

  • Antimicrobial Activity:

    • Substituted quinazolines have demonstrated antibacterial effects against Gram-positive and Gram-negative bacteria by inhibiting bacterial enzymes like DNA gyrase .

  • Other Activities:

    • Anti-inflammatory and antioxidant properties have been reported for methoxy-substituted phenylquinazolines .

Comparison with Related Compounds

FeatureTarget CompoundRelated Quinazoline Derivatives
Core StructureQuinazoline with sulfanyl and acetamide substitutionsQuinazoline with various halogen or alkyl substitutions
Biological TargetsPotential tyrosine kinase inhibitionEGFR inhibitors, DNA gyrase inhibitors
Known ActivitiesPredicted anticancer and antimicrobial effectsAnticancer (MCF7, HCT116), antimicrobial (Gram-positive/negative strains)
Synthesis ComplexityModerate due to multiple functionalizationsVaries; simpler for mono-substituted derivatives

Research Gaps

Despite its promising structure:

  • No direct studies on this compound’s biological activity were identified.

  • Further computational modeling and experimental validation are needed to confirm its pharmacological potential.

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